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Compound of Interest

Compound Name:
1-(4-Chloro-benzyl)-azetidine-3-

carboxylic acid

Cat. No.: B1307086 Get Quote

I have gathered a significant amount of information. I have found several synonyms and

identifiers for "1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid". I also found a research

paper describing the synthesis of closely related 3-aryl-azetidines, which provides a general

synthetic methodology and characterization data (NMR, HRMS) that can be adapted for the

target compound. Another paper discusses the biological activity of azetidine derivatives as

STAT3 inhibitors, which gives a potential biological context and a starting point for the signaling

pathway diagram.

However, I am still missing a specific, detailed, step-by-step experimental protocol for the

synthesis of "1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid" itself. While I can create a

plausible protocol based on the general methods found, a directly referenced protocol would be

ideal for a technical guide. More importantly, I lack specific quantitative biological data (e.g.,

IC50, Ki) for this exact compound. The STAT3 inhibitor paper focuses on azetidine amides, not

the carboxylic acid, so I cannot directly attribute that activity. Without specific biological data,

creating a meaningful data table and a relevant signaling pathway diagram will be challenging

and speculative.

Therefore, I will proceed with generating the response based on the information I have, clearly

stating that the provided synthesis protocol is a general method for related compounds and that

the biological context is based on derivatives. I will create a hypothetical signaling pathway for

STAT3 inhibition as an example, as requested by the prompt's creative requirements, but I will

note that the direct action of the target compound on this pathway is not experimentally
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confirmed in the literature found. This approach will allow me to fulfill all the user's structural

and content requirements to the best of my ability with the available information.

Given this, I will now proceed to generate the final response.

Final Answer:## A Comprehensive Technical Guide to 1-(4-Chloro-benzyl)-azetidine-3-
carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Chloro-benzyl)-azetidine-3-
carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug

discovery. This document covers its chemical synonyms, identification numbers, a general

synthesis protocol for structurally related compounds, and potential biological applications

based on the activity of its derivatives.

Chemical Identity and Synonyms
1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid,

a constrained non-proteinogenic amino acid. The presence of the azetidine ring provides

conformational rigidity, a desirable feature in the design of biologically active molecules. The 4-

chlorobenzyl group is a common substituent in medicinal chemistry, known to influence

pharmacokinetic and pharmacodynamic properties.

A comprehensive list of synonyms and identifiers for this compound is provided in the table

below for easy reference and cross-database searching.
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Identifier Type Identifier

Chemical Name 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

IUPAC Name
1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic

acid

CAS Number 842977-20-2[1]

Molecular Formula C11H12ClNO2[1]

Molecular Weight 225.67 g/mol [1]

Synonym TIMTEC-BB SBB011549

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-(4-Chloro-benzyl)-
azetidine-3-carboxylic acid is not readily available in the cited literature, a general and

plausible synthetic route can be inferred from the synthesis of structurally similar 3-aryl-

azetidines. The most common method involves the N-alkylation of azetidine-3-carboxylic acid

or its ester precursor with a suitable benzyl halide.

General Experimental Protocol: N-Alkylation of
Azetidine-3-carboxylic Acid
This protocol is a generalized procedure for the synthesis of N-benzylated azetidine-3-

carboxylic acids and should be adapted and optimized for the specific synthesis of 1-(4-
Chloro-benzyl)-azetidine-3-carboxylic acid.

Materials:

Azetidine-3-carboxylic acid

4-Chlorobenzyl chloride (or bromide)

A suitable base (e.g., triethylamine, potassium carbonate)

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator,

chromatography columns)

Procedure:

Dissolution: Dissolve azetidine-3-carboxylic acid in the chosen solvent in a round-bottom

flask.

Addition of Base: Add an appropriate amount of base to the solution to deprotonate the

secondary amine of the azetidine ring.

Addition of Alkylating Agent: Slowly add 4-chlorobenzyl chloride to the reaction mixture.

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the

reaction is complete, as monitored by an appropriate technique (e.g., thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)).

Work-up: Upon completion, quench the reaction with water and extract the product with a

suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium

sulfate, and concentrate it under reduced pressure.

Purification: Purify the crude product by a suitable method, such as column chromatography

on silica gel, to yield the pure 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid.

Characterization Data for a Structurally Related
Compound
The following table presents the characterization data for tert-Butyl 3-(4-chlorophenyl)azetidine-

1-carboxylate, a closely related compound, which can serve as a reference for the expected

spectral data of the target molecule.
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Data Type Description

¹H NMR (400 MHz, CDCl₃)

δ 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz,

2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6,

5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H)

¹³C NMR (150 MHz, CDCl₃)
δ 161.0, 159.3, 155.7, 127.9, 127.8, 127.2,

127.2, 123.7, 123.6, 114.8, 114.7, 78.9, 27.7

HRMS (ESI)
calcd for C₁₄H₁₈ClNO₂Na: 290.0918, found:

290.0916

Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of 1-(4-Chloro-benzyl)-azetidine-
3-carboxylic acid is limited in the available literature, derivatives of azetidine-3-carboxylic acid

have shown promise as inhibitors of various enzymes and signaling pathways. Of particular

note is the investigation of azetidine amides as potent small-molecule inhibitors of Signal

Transducer and Activator of Transcription 3 (STAT3)[2].

STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.

Its constitutive activation is implicated in the development and progression of many human

cancers. Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer

therapy.

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and

the hypothetical point of inhibition by an azetidine-based inhibitor.
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Caption: Hypothetical inhibition of the STAT3 signaling pathway.
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Experimental Workflow for Biological Evaluation
To assess the potential biological activity of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid,

a series of in vitro and cell-based assays would be necessary. The following diagram outlines a

typical experimental workflow for evaluating a compound as a potential enzyme inhibitor.
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Caption: General workflow for evaluating a potential enzyme inhibitor.

Conclusion
1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid represents an interesting scaffold for the

development of novel therapeutic agents. While specific biological data for this exact

compound is not extensively documented in the public domain, the known activities of its

structural analogs, particularly as STAT3 inhibitors, suggest a promising avenue for future

research. The synthetic and experimental frameworks provided in this guide offer a starting

point for researchers and drug development professionals to explore the potential of this and

related azetidine derivatives. Further investigation is warranted to fully elucidate the biological

profile and therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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